Cas no 477709-56-1 ((4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate)

(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate structure
477709-56-1 structure
Product Name:(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Numero CAS:477709-56-1
MF:C14H14F3N3O3
MW:329.274473667145
CID:5690923
PubChem ID:5124247
Update Time:2023-10-13

(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
    • HMS2665C09
    • (4-methoxyphenyl)methylN-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 477709-56-1
    • SMR000335565
    • AKOS005080813
    • DTXSID301326684
    • 12M-304S
    • CHEMBL1577033
    • MLS000721022
    • 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Carbamic acid, [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-, (4-methoxyphenyl)methyl ester (9CI)
    • (4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Inchi: 1S/C14H14F3N3O3/c1-20-7-11(12(19-20)14(15,16)17)18-13(21)23-8-9-3-5-10(22-2)6-4-9/h3-7H,8H2,1-2H3,(H,18,21)
    • Chiave InChI: CZMDHRHHTNBKSW-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(=CN(C)N=1)NC(=O)OCC1C=CC(=CC=1)OC)(F)F

Proprietà calcolate

  • Massa esatta: 329.09872580g/mol
  • Massa monoisotopica: 329.09872580g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 401
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 65.4Ų

Proprietà sperimentali

  • Densità: 1.35±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 395.8±42.0 °C(Predicted)
  • pka: 12.31±0.70(Predicted)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd